Benzoylec-gonin hydrate
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Overview
Description
Benzoylecgonine hydrate is a compound that is primarily known as the main metabolite of cocaine. It is formed in the liver and excreted in the urine. This compound is often tested for in urine drug screens to detect cocaine use . Chemically, benzoylecgonine hydrate is the benzoate ester of ecgonine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoylecgonine hydrate can be synthesized by the hydrolysis of cocaine. This process involves boiling cocaine freebase in water, which results in the formation of benzoylecgonine . The reaction is catalyzed by carboxylesterases in the liver .
Industrial Production Methods
Industrial production of benzoylecgonine hydrate typically involves the extraction and purification of the compound from biological samples, such as blood and urine, using techniques like solid-phase extraction and liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoylecgonine hydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and esterification .
Common Reagents and Conditions
Oxidation: Benzoylecgonine can undergo oxidation reactions, although specific reagents and conditions for these reactions are less commonly documented.
Esterification: This reaction involves the formation of esters, such as the conversion of ecgonine to benzoylecgonine.
Major Products Formed
The major product formed from the hydrolysis of cocaine is benzoylecgonine . Other products can include ecgonine methyl ester and benzoylecgonine ethyl ester .
Scientific Research Applications
Benzoylecgonine hydrate has several scientific research applications:
Forensic Toxicology: It is used in post-mortem toxicological analysis to detect cocaine use.
Environmental Studies: Researchers have found benzoylecgonine in water sources and use its concentration to estimate cocaine usage in specific regions.
Pharmacology: It is studied for its role as a metabolite of cocaine and its potential effects on the environment.
Mechanism of Action
Benzoylecgonine hydrate is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is pharmacologically inactive and is excreted in the urine. The compound does not exert any significant effects on its own but serves as an indicator of cocaine use .
Comparison with Similar Compounds
Similar Compounds
Ecgonine: The parent compound of benzoylecgonine.
Ecgonine Methyl Ester: Another metabolite of cocaine.
Benzoylecgonine Ethyl Ester: A derivative of benzoylecgonine.
Uniqueness
Benzoylecgonine hydrate is unique in its stability and its role as the primary metabolite of cocaine. It is the most commonly tested compound in urine drug screens for cocaine use .
Properties
CAS No. |
5928-96-1 |
---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H19NO4.H2O/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10;/h2-6,11-14H,7-9H2,1H3,(H,18,19);1H2/t11-,12+,13-,14+;/m0./s1 |
InChI Key |
FFQVHSAKNBCHHT-BHARVXRSSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O.O |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O.O |
Origin of Product |
United States |
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